molecular formula C21H17N3O2S B3509387 2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(5-METHYLFURAN-2-YL)ETHAN-1-ONE

2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(5-METHYLFURAN-2-YL)ETHAN-1-ONE

Cat. No.: B3509387
M. Wt: 375.4 g/mol
InChI Key: ADKNRDUGVFOVHV-UHFFFAOYSA-N
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Description

2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(5-methylfuran-2-yl)ethan-1-one is a complex organic compound that features a triazole ring, a furan ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(5-methylfuran-2-yl)ethan-1-one typically involves a multi-step process:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the triazole ring.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for synthesizing more complex molecules and materials.

Biology

The biological applications of this compound are primarily in the field of medicinal chemistry. The triazole ring is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties .

Medicine

In medicine, the compound’s potential as a pharmacophore is explored. It can be modified to enhance its activity against specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(5-methylfuran-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The sulfanyl group may also play a role in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(5-methylfuran-2-yl)ethan-1-one is unique due to the presence of both a furan ring and a sulfanyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(5-methylfuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-15-12-13-19(26-15)18(25)14-27-21-23-22-20(16-8-4-2-5-9-16)24(21)17-10-6-3-7-11-17/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKNRDUGVFOVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(5-METHYLFURAN-2-YL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(5-METHYLFURAN-2-YL)ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(5-METHYLFURAN-2-YL)ETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(5-METHYLFURAN-2-YL)ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(5-METHYLFURAN-2-YL)ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(5-METHYLFURAN-2-YL)ETHAN-1-ONE

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